

Application Notes and Protocols: Kinase Activity Assays for AT7519 Target Engagement

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Compound of Interest

Compound Name: AT7519 Hydrochloride

Cat. No.: B1683947

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Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription. It has been identified as a competitive inhibitor of ATP, targeting a range of CDKs including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.^{[1][2][3][4][5]} This broad-spectrum activity makes AT7519 a compound of interest for cancer therapy, as deregulation of CDK activity is a hallmark of many human cancers.^{[4][5]} The primary mechanism of action involves the inhibition of phosphorylation of key cellular substrates, leading to cell cycle arrest and apoptosis.^{[2][4][6]} This document provides detailed protocols for assessing the kinase activity and cellular target engagement of AT7519.

Data Presentation

In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target	IC50 (nM)
CDK1/cyclin B	210
CDK2/cyclin A	47
CDK2/cyclin E	47
CDK3	Less Potent
CDK4/cyclin D1	100
CDK5/p35	13
CDK6/cyclin D3	170
CDK7	Little Activity
CDK9/cyclin T	<10
GSK3 β	89

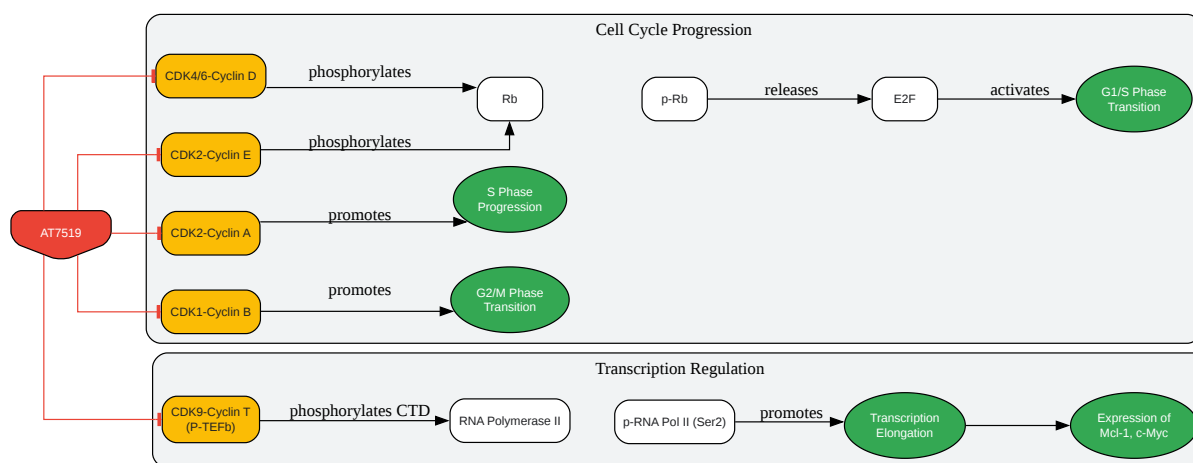
Table 1: Summary of the in vitro half-maximal inhibitory concentration (IC50) values of AT7519 against a panel of kinases.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Cellular Antiproliferative Activity of AT7519

Cell Line	Cancer Type	IC50 (nM)
MCF-7	Breast Cancer	40
HCT116	Colon Cancer	82
HT29	Colon Cancer	170
A2780	Ovarian Cancer	350
A549	Lung Cancer	380
SK-OV-3	Ovarian Cancer	400
SW620	Colon Cancer	940
MRC5	Normal Lung Fibroblast	980
MM.1S	Multiple Myeloma	500
U266	Multiple Myeloma	500
U251	Glioblastoma	246
U87MG	Glioblastoma	222

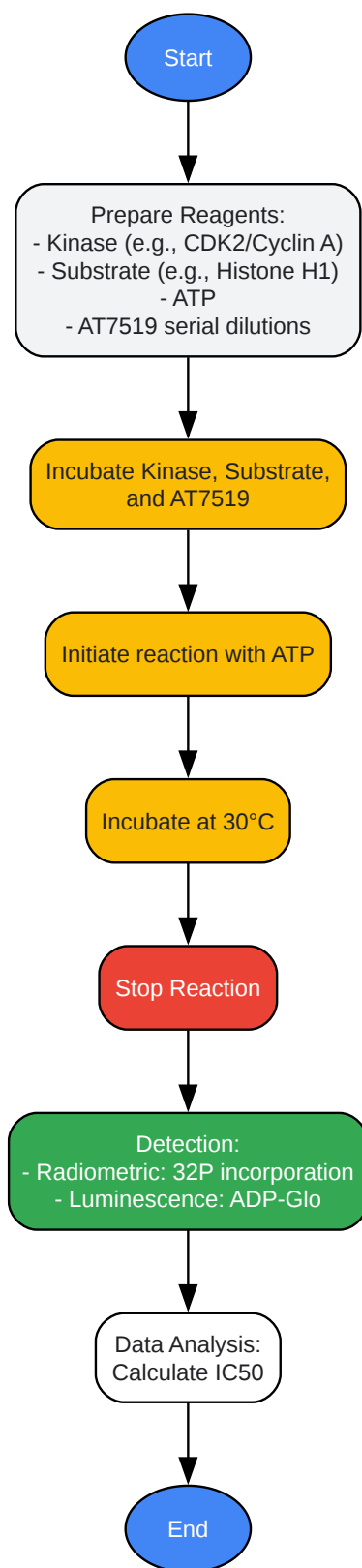
Table 2: Summary of the antiproliferative IC50 values of AT7519 in various human tumor cell lines and a normal cell line after 48-72 hours of treatment.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)

Signaling Pathways and Experimental Workflows



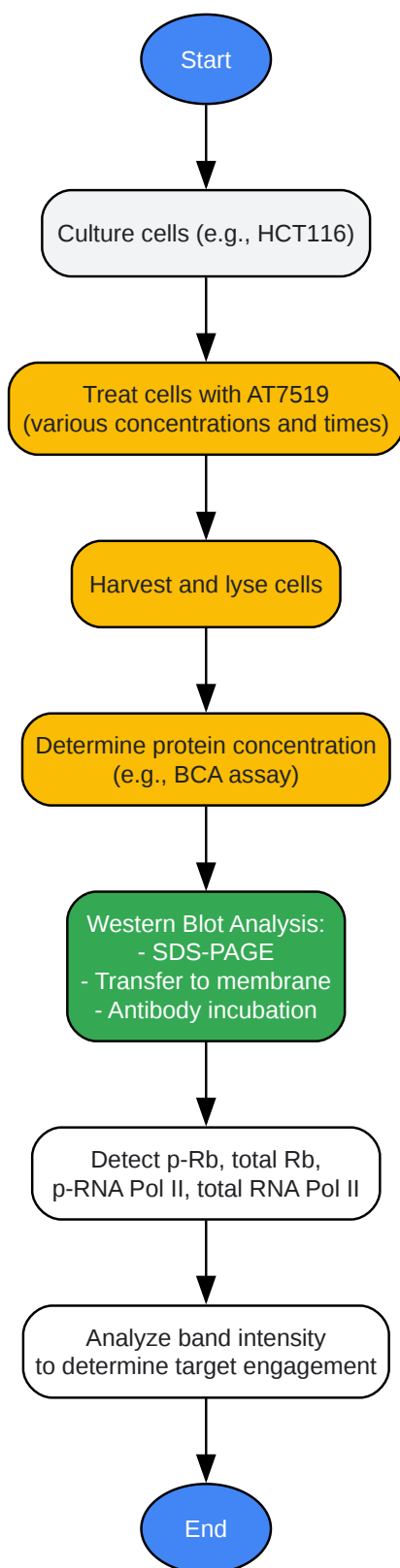
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Caption: AT7519 inhibits multiple CDKs, blocking cell cycle progression and transcription.



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Caption: Workflow for in vitro kinase activity and inhibition assay.



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Caption: Workflow for cell-based target engagement analysis.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric filter-binding assay to determine the in vitro inhibitory activity of AT7519 against specific CDKs.

Materials:

- Active recombinant kinase (e.g., CDK2/Cyclin A)
- Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
- Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-orthovanadate, 1.2 mM DTT)
- [γ-³²P]ATP or [γ-³³P]ATP
- AT7519 stock solution (in DMSO)
- Phosphocellulose filter plates
- Phosphoric acid wash buffer
- Scintillation counter

Procedure:

- Prepare serial dilutions of AT7519 in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
- In a 96-well plate, add the diluted AT7519 or vehicle (DMSO) control.
- Add the kinase and substrate solution to each well.
- Initiate the kinase reaction by adding the ATP solution containing a known amount of [γ-³²P]ATP. The final ATP concentration should be at or near the K_m for the specific kinase.

- Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ -³²P]ATP.
- Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
- Plot the percentage of kinase activity against the logarithm of AT7519 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol utilizes the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Active recombinant kinase (e.g., CDK9/Cyclin T)
- Kinase substrate (e.g., a peptide derived from the RNA Pol II CTD)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP
- AT7519 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of AT7519 in Kinase Assay Buffer.
- In a white, opaque microplate, add the serially diluted AT7519 or vehicle control.
- Add the kinase solution to each well.
- Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
- Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the IC50 value as described in Protocol 1.

Protocol 3: Cell-Based Target Engagement Assay (Western Blot)

This protocol describes the assessment of AT7519 target engagement in cells by measuring the phosphorylation status of downstream substrates, such as Retinoblastoma (Rb) protein and the C-terminal domain (CTD) of RNA Polymerase II.

Materials:

- Human tumor cell line (e.g., HCT116)
- Complete cell culture medium
- AT7519 stock solution (in DMSO)

- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-Rb (Ser807/811)
 - Mouse anti-total Rb
 - Rabbit anti-phospho-RNA Polymerase II CTD (Ser2)
 - Mouse anti-total RNA Polymerase II
 - Antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced Chemiluminescence (ECL) detection reagent
- Imaging system (e.g., ChemiDoc)

Procedure:

- Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of AT7519 or vehicle control for the desired time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Normalize the protein amounts for each sample, add Laemmli sample buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with Blocking Buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- **Detection:** Apply the ECL detection reagent and visualize the protein bands using an imaging system.
- **Stripping and Re-probing (Optional):** The membrane can be stripped and re-probed with antibodies for the total protein and the loading control to ensure equal protein loading.
- **Data Analysis:** Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target engagement.

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